molecular formula C17H16ClN3O2 B2910575 N-(2-chloro-4-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide CAS No. 897772-98-4

N-(2-chloro-4-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide

Cat. No.: B2910575
CAS No.: 897772-98-4
M. Wt: 329.78
InChI Key: KBRBGBUHCKJAQG-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide is a substituted acetamide derivative featuring a 2-chloro-4-methylphenyl group linked to a 3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridine moiety. This structure combines halogenated aromatic and heterocyclic components, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-10-4-5-15(14(18)6-10)20-16(22)9-21-12(3)7-11(2)13(8-19)17(21)23/h4-7H,9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRBGBUHCKJAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews its biological activity based on recent studies, including quantitative structure-activity relationship (QSAR) analyses, antimicrobial evaluations, and synthesis methods.

Chemical Structure and Properties

The compound can be broken down into two primary functional components:

  • Chloro-substituted phenyl group : This moiety is known to enhance lipophilicity and biological activity.
  • Dihydropyridine derivative : This structure contributes to the compound's potential interactions with biological targets.

Molecular Formula

  • Molecular Formula : C15H16ClN3O
  • Molecular Weight : 273.76 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-(substituted phenyl)-2-chloroacetamides, including the compound . The following table summarizes key findings regarding its antimicrobial efficacy:

PathogenMIC (μg/mL)Activity Level
Staphylococcus aureus0.5Highly Active
Methicillin-resistant S. aureus (MRSA)0.75Highly Active
Escherichia coli1.5Moderate Activity
Candida albicans1.0Moderate Activity

The compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and MRSA, while showing moderate effectiveness against Gram-negative bacteria and fungi such as Candida albicans .

The antimicrobial action of this compound can be attributed to:

  • Inhibition of cell wall synthesis : The chloro-substituted phenyl ring enhances penetration through bacterial membranes.
  • Interference with metabolic pathways : The dihydropyridine structure may interact with enzymes critical for bacterial survival.

Study 1: Antimicrobial Evaluation

In a study evaluating twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, it was found that compounds with halogenated substituents exhibited superior antimicrobial activity. The study confirmed that the position of substituents significantly influenced the biological efficacy against various pathogens .

Study 2: QSAR Analysis

A QSAR analysis was performed to predict the biological activity of newly synthesized chloroacetamides based on their structural features. The analysis indicated that lipophilicity and molecular size are critical determinants for antimicrobial potency .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound differs from similar acetamides in the substitution patterns on both the aromatic ring and the dihydropyridine moiety. Key comparisons include:

Compound Name Aromatic Substituent Heterocyclic Substituent Functional Groups Reference
Target Compound 2-chloro-4-methylphenyl 3-cyano, 4,6-dimethyl, 2-oxo-1,2-dihydropyridine Acetamide, cyano, chloro -
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide 4-chlorophenyl 3-cyano, 4,6-distyryl, thio-linked pyridine Thioether, styryl
N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide 3-chloro-4-methoxyphenyl 3-(4-chlorophenyl-oxadiazole), 4,6-dimethyl, 2-oxo Oxadiazole, methoxy
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 2,3-dichlorophenyl 4-methyl-6-oxo-dihydropyrimidine, thio-linked Thioether, dichloro
N-(2-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide 2-chlorophenyl 4,6-dimethylpyrimidine, sulfanyl Sulfanyl, pyrimidine

Key Observations :

  • Aromatic Ring : The target compound’s 2-chloro-4-methylphenyl group balances steric bulk and lipophilicity, contrasting with dichlorophenyl (higher halogen content, increased polarity) or methoxyphenyl (enhanced electron-donating effects) .
Physicochemical Properties
  • Melting Points : Analogs with dichlorophenyl or oxadiazole groups exhibit higher melting points (e.g., 230°C for the dihydropyrimidine-thioacetamide vs. ~200°C estimated for the target compound).
  • Solubility: The cyano and methyl groups in the target compound likely reduce aqueous solubility compared to methoxy or sulfanyl-containing analogs .

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